4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-4-methylpyrimidine with phenylacetylene in the presence of a base and a palladium catalyst . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-2-methyl-6-phenylfuro[3,2-d]pyrimidine .
Scientific Research Applications
4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandins and cytokines, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Another pyrimidine derivative with similar structural features.
Phenylfuro[3,2-d]pyrimidine Glycosides: Compounds with glycoside moieties attached to the furo[3,2-d]pyrimidine core.
Uniqueness
4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine is unique due to its specific substitution pattern and the presence of both chloro and phenyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c1-8-15-10-7-11(9-5-3-2-4-6-9)17-12(10)13(14)16-8/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFJDDDAZSBKCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)OC(=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101228266 |
Source
|
Record name | Furo[3,2-d]pyrimidine, 4-chloro-2-methyl-6-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101228266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253791-81-9 |
Source
|
Record name | Furo[3,2-d]pyrimidine, 4-chloro-2-methyl-6-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1253791-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo[3,2-d]pyrimidine, 4-chloro-2-methyl-6-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101228266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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